Spectral data (NMR, IR, MS) of 3-(4-Ethylphenoxy)azetidine
Spectral data (NMR, IR, MS) of 3-(4-Ethylphenoxy)azetidine
An In-Depth Technical Guide to the Spectral Analysis of 3-(4-Ethylphenoxy)azetidine
This guide provides a comprehensive technical overview of the anticipated spectral data for 3-(4-Ethylphenoxy)azetidine. As a novel chemical entity, its empirical data is not widely published. Therefore, this document serves as a foundational resource, presenting predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data derived from established spectroscopic principles and analysis of analogous structures. Detailed experimental protocols are included to empower researchers in the empirical validation of this and related compounds, ensuring a robust framework for characterization in drug discovery and development workflows.
Molecular Structure and Overview
3-(4-Ethylphenoxy)azetidine is a heterocyclic compound featuring a strained four-membered azetidine ring linked via an ether bond to a 4-ethylphenyl group. The azetidine moiety is a valuable scaffold in medicinal chemistry, known for introducing conformational rigidity and improving physicochemical properties. Accurate spectroscopic characterization is the cornerstone of validating its synthesis and purity.
Caption: Molecular Structure of 3-(4-Ethylphenoxy)azetidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity. Protons on carbons adjacent to the ether oxygen and the azetidine nitrogen are expected to be shifted downfield.[1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.15 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -OEt) | Aromatic protons ortho to the electron-donating ethyl group. |
| ~ 6.85 | d, J ≈ 8.5 Hz | 2H | Ar-H (ortho to -O) | Aromatic protons ortho to the strongly electron-donating ether oxygen, experiencing significant shielding. |
| ~ 4.80 | m | 1H | O-CH (azetidine C3) | Methine proton on the carbon bearing the electronegative oxygen, significantly deshielded. |
| ~ 4.00 | t, J ≈ 7.5 Hz | 2H | N-CH ₂ (azetidine C2/C4) | Protons on carbons adjacent to the nitrogen atom, deshielded. |
| ~ 3.60 | t, J ≈ 7.5 Hz | 2H | N-CH ₂ (azetidine C2/C4) | Protons on carbons adjacent to the nitrogen atom, deshielded. |
| ~ 2.62 | q, J ≈ 7.6 Hz | 2H | Ar-CH ₂-CH₃ | Methylene protons adjacent to the aromatic ring (benzylic position). |
| ~ 2.20 | br s | 1H | NH | Exchangeable proton of the secondary amine; signal may be broad and its position variable. |
| ~ 1.22 | t, J ≈ 7.6 Hz | 3H | Ar-CH₂-CH ₃ | Methyl protons of the ethyl group, appearing as a triplet due to coupling with the adjacent methylene group. |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum reveals the number of unique carbon environments. Carbons bonded to the electronegative oxygen and nitrogen atoms are shifted significantly downfield.[2][3]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 156.0 | C -O (Aromatic C4) | Aromatic carbon directly attached to the ether oxygen, deshielded. |
| ~ 138.0 | C -CH₂CH₃ (Aromatic C1) | Quaternary aromatic carbon attached to the ethyl group. |
| ~ 128.5 | C H (Aromatic C2/C6) | Aromatic carbons ortho to the ethyl group. |
| ~ 115.0 | C H (Aromatic C3/C5) | Aromatic carbons ortho to the ether oxygen, shielded by its electron-donating effect. |
| ~ 70.0 | O-C H (Azetidine C3) | Azetidine carbon bonded to the highly electronegative oxygen.[2] |
| ~ 48.0 | N-C H₂ (Azetidine C2/C4) | Azetidine carbons adjacent to the nitrogen atom. |
| ~ 28.0 | Ar-C H₂-CH₃ | Benzylic carbon of the ethyl group. |
| ~ 15.5 | Ar-CH₂-C H₃ | Terminal methyl carbon of the ethyl group. |
Experimental Protocol: NMR Spectroscopy
This protocol outlines a self-validating system for acquiring high-quality NMR data.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of 3-(4-Ethylphenoxy)azetidine.
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Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (e.g., Bruker Avance 500 MHz):
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Insert the sample into the spectrometer.
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Lock the spectrometer on the deuterium signal of the CDCl₃.
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Shim the magnetic field to achieve optimal homogeneity, ensuring a narrow and symmetrical TMS peak.
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-
Data Acquisition:
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¹H NMR: Acquire data using a standard pulse program (e.g., 'zg30'). Set the spectral width to cover the expected range (~0-10 ppm). Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
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¹³C NMR: Acquire data using a proton-decoupled pulse program (e.g., 'zgpg30'). Set the spectral width to ~0-200 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak to 77.16 ppm for ¹³C NMR.
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Integrate the peaks in the ¹H NMR spectrum.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The spectrum is expected to show characteristic absorptions for the N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O ether bonds.[4][5]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3350 - 3300 | N-H Stretch | Secondary Amine (Azetidine) |
| ~ 3100 - 3000 | C-H Stretch | Aromatic |
| ~ 2980 - 2850 | C-H Stretch | Aliphatic (Ethyl & Azetidine) |
| ~ 1610, 1510 | C=C Stretch | Aromatic Ring |
| ~ 1240 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |
| ~ 1040 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |
| ~ 830 | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Benzene |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Instrument Preparation: Record a background spectrum on the clean ATR crystal (e.g., diamond). This is crucial for obtaining a clean sample spectrum by subtracting atmospheric (CO₂, H₂O) and crystal absorptions.
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Sample Application: Place a small amount (a single drop or a few milligrams of solid) of 3-(4-Ethylphenoxy)azetidine directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Predicted Mass Spectrometry Data (Electron Impact)
The molecular formula is C₁₁H₁₅NO, giving an exact mass of 177.1154 g/mol . The nominal mass is 177.
| m/z | Proposed Fragment | Rationale |
| 177 | [M]⁺ | Molecular Ion |
| 162 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group. |
| 148 | [M - C₂H₅]⁺ | Loss of an ethyl radical (benzylic cleavage). |
| 121 | [C₈H₉O]⁺ | Cleavage of the ether C-O bond, forming the 4-ethylphenoxide radical cation. |
| 107 | [C₇H₇O]⁺ | Loss of ethylene from the [C₈H₉O]⁺ fragment (McLafferty-type rearrangement). |
| 57 | [C₃H₅N]⁺ | Azetidine ring fragment. |
Major Fragmentation Pathway
The primary fragmentation pathways are expected to involve the cleavage at the benzylic position of the ethyl group and the cleavage of the ether linkage, both leading to stable resonance-stabilized fragments.
Caption: Predicted ESI-MS Fragmentation of the Analyte.
Experimental Protocol: ESI-TOF Mass Spectrometry
This protocol is designed for accurate mass determination, which is a definitive confirmation of the elemental composition.[6]
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent, often with the addition of 0.1% formic acid to promote ionization.[6]
-
-
Instrument Parameters (e.g., ESI-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3500 V.[6]
-
Fragmentor Voltage: 175 V (This can be varied to induce or minimize fragmentation).[6]
-
Drying Gas (N₂) Temperature: 325 °C.[6]
-
Drying Gas Flow: 8 L/min.[6]
-
Nebulizer Pressure: 35 psig.[6]
-
Mass Range: Scan from m/z 50 to 500.
-
-
Data Acquisition and Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum, ensuring a stable ion current.
-
Analyze the data to identify the protonated molecule [M+H]⁺ (expected at m/z 178.1232) and compare the measured accurate mass to the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.
-
References
- University of California, Los Angeles.
- LibreTexts. 15.
- Fiveable.
- Fiveable. Spectroscopy of Ethers.
- Read Chemistry. Spectroscopy of Ethers: IR, Mass, 13C NMR, 1H NMR.
- LibreTexts. 18.10: Spectroscopy of Ethers. Chemistry LibreTexts.
- LibreTexts. 18.8: Spectroscopy of Ethers. Chemistry LibreTexts.
- OpenStax. 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition.
- BenchChem. Spectroscopic and Structural Characterization of 3-[2-(sec-butyl)-4-chlorophenoxy]azetidine: A Technical Guide.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
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